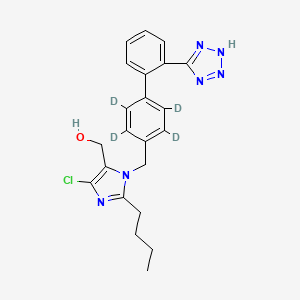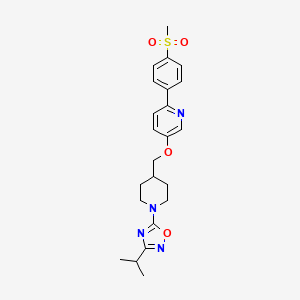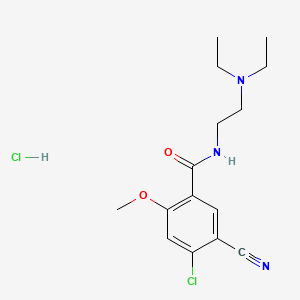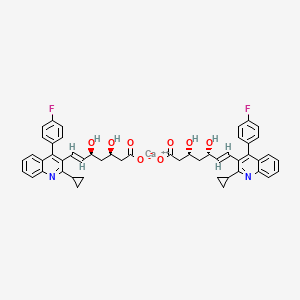
匹伐他汀
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pitavastatin calcium is a member of the statin class of medications, primarily used to lower lipid levels and reduce the risk of cardiovascular diseases. It is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . Pitavastatin calcium was patented in 1987 and approved for medical use in 2003 .
作用机制
匹伐他汀钙通过抑制 3-羟基-3-甲基戊二酰辅酶 A 还原酶发挥作用。 这种抑制阻止了 3-羟基-3-甲基戊二酰辅酶 A 转化为甲羟戊酸,这是胆固醇生物合成的关键步骤 。 肝脏胆固醇浓度降低导致低密度脂蛋白受体上调,从而增加血液中低密度脂蛋白的清除率 .
科学研究应用
匹伐他汀钙有几个科学研究应用:
生化分析
Biochemical Properties
Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, Pitavastatin reduces abnormal cholesterol and lipid levels .
Cellular Effects
Pitavastatin has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pitavastatin exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, Pitavastatin prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pitavastatin have been observed to change over time. For instance, studies have shown that Pitavastatin can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .
Dosage Effects in Animal Models
In animal models, the effects of Pitavastatin have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of Pitavastatin were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .
Metabolic Pathways
Pitavastatin is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of Pitavastatin is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .
Transport and Distribution
Pitavastatin is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .
Subcellular Localization
It is known that Pitavastatin primarily acts in the liver, where it inhibits the production of cholesterol .
准备方法
化学反应分析
相似化合物的比较
属性
CAS 编号 |
147511-69-1 |
|---|---|
分子式 |
C50H46CaF2N2O8 |
分子量 |
881.0 g/mol |
IUPAC 名称 |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 |
InChI 键 |
RHGYHLPFVJEAOC-FFNUKLMVSA-L |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
手性 SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
规范 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
外观 |
white to pale-yellow powder |
| 147511-69-1 | |
Pictograms |
Health Hazard |
溶解度 |
Very slightly soluble |
同义词 |
(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |
蒸汽压力 |
2.32X10-17 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



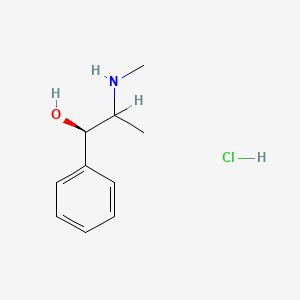
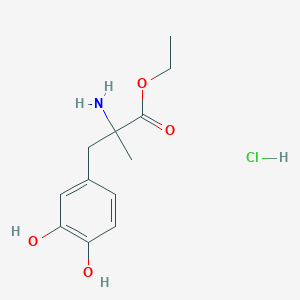
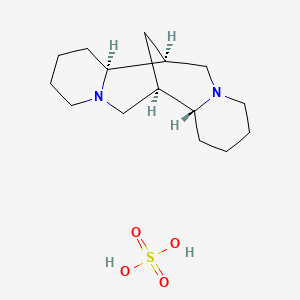
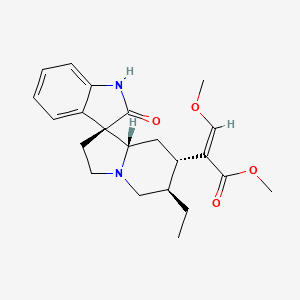
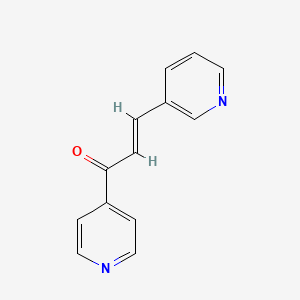
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)
![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)
